molecular formula C14H11F6NO4 B2811334 2-(N-(4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid CAS No. 1023557-52-9

2-(N-(4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid

Cat. No.: B2811334
CAS No.: 1023557-52-9
M. Wt: 371.235
InChI Key: QCBAODFXUVDXOG-UHFFFAOYSA-N
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Description

2-(N-(4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid is a synthetic organic compound known for its distinct chemical structure and significant reactivity. The presence of multiple fluorine atoms imparts unique chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • One of the common synthetic routes involves the reaction of 4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)aniline with cyclopropanecarbonyl chloride in the presence of a base like triethylamine. The reaction typically occurs under controlled temperatures to ensure specificity and yield.

  • Another route can be through the coupling of 4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)benzamide with cyclopropanecarboxylic acid using a suitable coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

  • Industrial-scale production generally mirrors the laboratory methods but involves optimization for scale, efficiency, and cost-effectiveness. It typically involves automated reactors with stringent controls on temperature, pressure, and reagent concentrations to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming oxo derivatives.

  • Reduction: : Reduction can target the carboxylic acid group, potentially forming alcohols or aldehydes under mild conditions.

  • Substitution: : The aromatic ring can undergo electrophilic aromatic substitution, although the trifluoromethyl groups and the amide linkage usually provide significant steric hindrance.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, Chromium trioxide.

  • Reducing agents: Lithium aluminum hydride, Sodium borohydride.

  • Substitution reactions: Halogenation can be performed using chlorine or bromine in the presence of a catalyst like iron.

Major Products Formed

  • Oxidation yields oxo-derivatives.

  • Reduction can form primary alcohols or aldehydes.

  • Substitution typically results in halogenated aromatic derivatives.

Scientific Research Applications

Chemistry: : Used as a building block in the synthesis of more complex molecules due to its unique structure. Biology : Its potential reactivity makes it a candidate for biochemical assays and as a ligand in enzyme studies. Medicine : Investigated for potential pharmacological activity, particularly due to the trifluoromethyl groups known to affect biological activity. Industry : Employed in material science for the development of fluorinated polymers and specialty coatings.

Comparison with Similar Compounds

  • Similar Compounds: : 2-(4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)acetic acid, 2-(N-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)carbamoyl)cyclohexanecarboxylic acid.

  • Uniqueness: : The unique combination of cyclopropane and the trifluoromethyl group confers distinct steric and electronic properties, differentiating it from other similar fluorinated compounds.

This should give a comprehensive overview of 2-(N-(4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid. What else do you want to know?

Properties

IUPAC Name

2-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F6NO4/c15-13(16,17)12(25,14(18,19)20)6-1-3-7(4-2-6)21-10(22)8-5-9(8)11(23)24/h1-4,8-9,25H,5H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBAODFXUVDXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F6NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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